2-(Butylamino)-1-phenylethanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6273-86-5 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-(butylamino)-1-phenylethanol |
InChI |
InChI=1S/C12H19NO/c1-2-3-9-13-10-12(14)11-7-5-4-6-8-11/h4-8,12-14H,2-3,9-10H2,1H3 |
InChI Key |
PWMGSTNAUDACQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC(C1=CC=CC=C1)O |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for 2 Butylamino 1 Phenylethanol
Established Synthetic Routes to 2-(Butylamino)-1-phenylethanol
Reduction of Precursor Ketones
A principal and widely utilized method for synthesizing this compound involves the reduction of the corresponding α-amino ketone, 2-(butylamino)acetophenone. This transformation of a carbonyl group to a hydroxyl group can be accomplished through catalytic hydrogenation or with chemical hydride reagents.
Catalytic hydrogenation offers a clean and efficient method for the reduction of 2-(butylamino)acetophenone. This process typically employs a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen gas atmosphere. The reaction is generally carried out in a suitable solvent like ethanol (B145695) or methanol (B129727). The choice of catalyst and reaction conditions, including pressure and temperature, can be optimized to achieve high yields. For instance, catalytic hydrogenation has been successfully used to remove protecting groups, such as a benzyl (B1604629) group from a nitrogen atom, in the final step of a multi-step synthesis. google.comguidechem.com
Chemical hydride reducing agents are frequently employed for the synthesis of this compound from its ketone precursor. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent, often used in protic solvents like methanol or ethanol at room temperature. google.comnih.gov It effectively reduces the ketone to the desired alcohol. nih.govresearchgate.net
Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and can also be used for this transformation, typically in aprotic ether solvents like tetrahydrofuran (B95107) (THF). researchgate.net Due to its high reactivity, it is less selective than sodium borohydride. The choice between these hydrides often depends on the presence of other functional groups in the molecule that need to remain unchanged.
Table 1: Comparison of Hydride Reduction Methods
| Reagent | Solvent | Typical Conditions | Notes |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | Mild, selective for carbonyls. google.comnih.gov |
Amine-Mediated Ring Opening of Epoxide Precursors (e.g., Styrene (B11656) Oxide with tert-Butylamine)
Another established route to 2-(amino)-1-phenylethanol derivatives is the nucleophilic ring-opening of an epoxide precursor, such as styrene oxide, with an appropriate amine. In the synthesis of this compound, this involves the reaction of styrene oxide with butylamine (B146782). The amine attacks one of the carbon atoms of the epoxide ring, leading to the formation of the corresponding amino alcohol. newcastle.edu.aufigshare.comlookchem.com
This reaction's regioselectivity, which determines whether the amino group attaches to the C1 or C2 position of the phenylethanol backbone, can be influenced by the reaction conditions and the nature of the amine. Generally, the attack occurs at the less sterically hindered carbon atom.
Reactions Involving α-Hydroxyaldehydes with Amines
A less common but viable synthetic strategy involves the reaction of an α-hydroxyaldehyde with an amine, followed by reduction. For example, an α-hydroxyaldehyde can be reacted with butylamine to form an intermediate imine (Schiff base). This imine is then reduced in situ, typically with sodium borohydride, to yield this compound. semanticscholar.orgmdpi.com This one-pot, two-step procedure provides an efficient pathway to the target molecule from readily available starting materials. semanticscholar.org
Enantioselective Synthesis Strategies for Chiral this compound
Given that this compound possesses a chiral center at the carbon bearing the hydroxyl group, the development of enantioselective synthetic methods to produce specific stereoisomers is of great importance. These methods aim to produce either the (R)- or (S)-enantiomer in high enantiomeric excess (ee).
A primary approach for the enantioselective synthesis is the asymmetric reduction of the prochiral ketone, 2-(butylamino)acetophenone. This is often achieved using chiral catalysts. Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with chiral ligands, have proven highly effective. smolecule.comsorbonne-universite.frrsc.orgresearchgate.net For example, iridium-catalyzed asymmetric hydrogenation of α-amino ketones using chiral spiro ligands has been shown to produce chiral β-amino alcohols with excellent enantioselectivities (up to 99.9% ee) and high turnover numbers. sorbonne-universite.frresearchgate.net
Another strategy is asymmetric transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture in the presence of a chiral transition metal catalyst. acs.orgscielo.brdiva-portal.org Ruthenium catalysts with chiral ligands such as (1R,2R)-TsDPEN are commonly used and have demonstrated high efficiency and enantioselectivity. scielo.br
Table 2: Examples of Enantioselective Synthesis of this compound
| Method | Catalyst System | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Asymmetric Hydrogenation | Ir-(R)-1c (chiral spiro iridium catalyst) | 99% ee (R) | sorbonne-universite.fr |
| Asymmetric Hydrogenation | Ir/f-Amphox | >99% ee (S) | rsc.org |
These enantioselective methods are crucial for applications where a specific stereoisomer is required, offering precise control over the three-dimensional structure of the final product.
Asymmetric Catalysis in the Formation of Chiral Amino Alcohols
Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral amino alcohols like this compound. This approach often involves the reduction of a prochiral α-amino ketone precursor using a chiral catalyst.
One of the most efficient methods is the asymmetric hydrogenation of α-amino ketones. sorbonne-universite.frsmolecule.com Chiral transition metal catalysts, such as those based on iridium or rhodium, are employed to control the stereochemical outcome of the reduction. sorbonne-universite.frsmolecule.com For instance, iridium catalysts with chiral spiro ligands have demonstrated high efficiency in the hydrogenation of α-amino ketones, yielding chiral β-amino alcohols with excellent enantioselectivities (up to 99.9% ee) and high turnover numbers. sorbonne-universite.fr The reaction typically proceeds under hydrogen pressure in the presence of a base like potassium hydroxide (B78521) in an alcohol solvent. sorbonne-universite.fr
Another approach involves the use of chiral oxazaborolidine catalysts, as demonstrated in the reduction of phenacyl chloride to a chiral chloro-alcohol, which is then converted to the corresponding amino alcohol. taylorfrancis.com This method has been shown to produce chiral 2-amino-1-phenylethanol (B123470) with high enantiomeric excess (ee). taylorfrancis.com
Enzymatic catalysis also presents a viable route. For example, a bienzymatic cascade using an L-threonine aldolase (B8822740) and a decarboxylase can be employed to synthesize chiral 2-amino-1-phenylethanol derivatives. researchgate.net Lipases have also been utilized in the kinetic resolution of racemic 2-amino-1-phenylethanol derivatives through enantioselective acylation. acs.org
The table below summarizes some asymmetric catalytic methods for the synthesis of related chiral amino alcohols.
| Catalyst/Method | Precursor | Product Enantiomeric Excess (ee) | Reference |
| Iridium-Chiral Spiro Ligand | α-Amino Ketone | Up to 99.9% | sorbonne-universite.fr |
| Chiral Oxazaborolidine | Phenacyl Chloride | 95-96% | taylorfrancis.com |
| L-Threonine Aldolase/Decarboxylase | Benzaldehyde derivative | 62-81% | researchgate.net |
Diastereoselective Approaches to this compound Derivatives
Diastereoselective synthesis is another important strategy, particularly when creating derivatives of this compound with multiple chiral centers. These methods aim to control the relative stereochemistry of newly formed chiral centers in relation to an existing one.
A common strategy involves the reaction of a chiral starting material with an achiral reagent, where the existing chirality directs the stereochemical outcome of the reaction. For example, the addition of a nucleophile to the carbonyl group of a chiral α-amino ketone can proceed with high diastereoselectivity, guided by the stereocenter at the α-position.
The synthesis of formoterol, a β2-adrenergic agonist, provides an example of achieving high diastereomeric purity through crystallization of intermediates. researchgate.net Similarly, the synthesis of (R,R)-formoterol has been achieved with excellent diastereoselectivity and enantioselectivity (>99.5%) through a process involving asymmetric catalytic reduction and subsequent crystallizations. researchgate.net
Optical Resolution Techniques for Racemic Mixtures (if applicable to academic synthesis)
When a synthesis results in a racemic mixture of this compound, optical resolution techniques can be employed to separate the enantiomers.
A classical method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid. researchgate.net The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. researchgate.net For example, di-p-toluoyl-D-tartaric acid has been used for the resolution of racemic albuterol. researchgate.net
Enzymatic resolution is another powerful technique. Lipases are commonly used to selectively acylate one enantiomer of a racemic amino alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. acs.org Penicillin G acylase has also been used for the resolution of racemic 2-amino-1-butanol. acs.org
The table below highlights some optical resolution techniques.
| Resolution Method | Resolving Agent/Enzyme | Target Compound | Outcome | Reference |
| Diastereomeric Salt Crystallization | (-)-di(p-toluoyl)-L-tartaric acid | 6-(2-Amino-1-hydroxyethyl)-2,2-dimethyl-1,3-benzodioxine | >98% ee | researchgate.net |
| Diastereomeric Salt Crystallization | di-p-toluoyl-D-tartaric acid | Albuterol | 38% yield of (R)-enantiomer | researchgate.net |
| Enzymatic Resolution | Lipase | 2-Amino-1-phenylethanol derivatives | Enantioselective acylation | acs.org |
| Solvent Switch Method | Dehydroabietic acid | 2-Amino-1-phenylethanol | Separation of (R)- and (S)-enantiomers | rsc.org |
Chemical Reactivity and Derivatization Studies of the this compound Scaffold
The this compound scaffold possesses two primary reactive sites: the hydroxyl group and the secondary amine. The phenyl ring can also undergo reactions, though it is generally less reactive.
Oxidation Reactions of the Hydroxyl Group
The secondary hydroxyl group in this compound can be oxidized to a ketone. Various oxidizing agents can be employed for this transformation. Chromium(VI) reagents, such as chromic acid (formed from CrO₃ or K₂Cr₂O₇ in sulfuric acid), are powerful oxidizing agents capable of converting secondary alcohols to ketones. ucr.edu However, milder reagents are often preferred to avoid side reactions, especially the oxidation of the amino group. Pyridinium chlorochromate (PCC) is a milder chromium(VI) reagent that can selectively oxidize alcohols to aldehydes or ketones. ucr.edu
The oxidation of 1-phenylethanol (B42297) to acetophenone (B1666503) is an efficient reaction that can be catalyzed by various systems, including nanocomposites with hydrogen peroxide as the oxidant. researchgate.net Ruthenium and osmium carbonyl complexes have also been shown to catalyze the oxidation of alcohols to the corresponding carbonyl compounds. researchgate.net
Reduction Reactions of the Phenylethanol Moiety
The phenyl ring of the phenylethanol moiety can be reduced, although this typically requires harsh conditions. Catalytic hydrogenation with catalysts like rhodium on carbon can reduce the aromatic ring to a cyclohexane (B81311) ring. However, this reaction is less common and other functional groups in the molecule may also be affected.
More commonly, the focus is on the reduction of derivatives. For instance, if the hydroxyl group is first oxidized to a ketone, this ketone can then be reduced back to an alcohol. This reduction can be achieved using various reducing agents, such as sodium borohydride or lithium aluminum hydride.
Nucleophilic Substitution Reactions Involving the Hydroxyl Group
The hydroxyl group of this compound can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at this position. For example, conversion to a tosylate followed by reaction with a nucleophile can lead to the inversion of stereochemistry at the chiral center. google.com
The hydroxyl group can also participate in reactions to form esters or ethers. Acylation with acyl halides or anhydrides will form the corresponding ester at the hydroxyl group, although acylation of the amino group can be a competing reaction. scispace.com
Stereochemical Investigations of 2 Butylamino 1 Phenylethanol
Fundamental Chirality and Enantiomerism of 2-(Butylamino)-1-phenylethanol
This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. This property arises from the presence of a stereocenter, a carbon atom bonded to four different groups. In this case, the carbon atom attached to the hydroxyl (-OH) group, the phenyl group, the butylaminoethyl group, and a hydrogen atom serves as the chiral center.
Due to this chirality, this compound exists as a pair of enantiomers: (R)-2-(butylamino)-1-phenylethanol and (S)-2-(butylamino)-1-phenylethanol. Enantiomers are stereoisomers that are mirror images of each other. While they share the same chemical formula and connectivity, their spatial arrangement differs, leading to distinct optical activities—the ability to rotate plane-polarized light in opposite directions. The (S)-enantiomer is often designated as the (+)-form, while the (R)-enantiomer is the (-)-form.
The separation of these enantiomers from a racemic mixture (a mixture containing equal amounts of both enantiomers) can be achieved through a process called chiral resolution. One common method involves the use of a chiral resolving agent, such as tartaric acid, which reacts with the enantiomers to form diastereomers. thieme-connect.de These diastereomers have different physical properties, such as solubility, allowing for their separation. thieme-connect.de For instance, the resolution of racemic 2-(tert-butylamino)-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol has been successfully achieved using (S,S)-tartaric acid. thieme-connect.de
Table 1: Physicochemical Properties of this compound Enantiomers
| Property | (S)-(+)-2-tert-Butylamino-1-phenylethanol | (R)-(-)-2-tert-Butylamino-1-phenylethanol |
|---|---|---|
| CAS Number | 14467-32-4 chemsrc.com | 5577-67-3 |
| Molecular Formula | C12H19NO chemsrc.com | C12H19NO |
| Molecular Weight | 193.28 g/mol chemsrc.com | 193.28 g/mol |
| Melting Point | 105-108°C chemsrc.com | Not specified |
| Optical Rotation | Positive (+) | Negative (-) |
Influence of Stereochemistry on Synthesis Efficiency and Selectivity
The stereochemistry of this compound profoundly influences the efficiency and selectivity of its synthesis. The goal of stereoselective synthesis is to produce a specific stereoisomer in high yield, minimizing the formation of others. This is crucial as different enantiomers can exhibit varied biological activities.
Several strategies are employed for the enantioselective synthesis of this compound and related amino alcohols. One prominent method is the asymmetric hydrogenation of α-amino ketones using chiral catalysts. For example, iridium-based catalysts with chiral spiro ligands have demonstrated high efficiency and enantioselectivity (up to 99.9% ee) in the hydrogenation of α-amino ketones to produce chiral β-amino alcohols. researchgate.net The choice of catalyst, solvent, and base can be optimized to achieve high conversion and enantiomeric excess (ee), a measure of the purity of one enantiomer over the other. researchgate.net
Another approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, an efficient enantioselective synthesis of the (R)- and (S)-enantiomers of a related compound, 2-(tert-butylamino)-1-(p-methoxyphenyl)-ethanol, has been achieved using an asymmetric sulfoxide (B87167) as a chiral auxiliary. researchgate.netresearchgate.net
Biocatalysis, which utilizes enzymes to catalyze chemical reactions, also offers a highly stereoselective route for synthesizing chiral amino alcohols. researchgate.net For example, a bienzymatic dynamic kinetic asymmetric transformation has been used for the synthesis of aromatic 1,2-amino alcohols. researchgate.net This method can provide superior routes for the synthesis of chiral amino alcohols due to the high stereoselectivity of enzymes. researchgate.net
Table 2: Examples of Stereoselective Synthesis Methods
| Method | Catalyst/Auxiliary | Key Features | Reference |
|---|---|---|---|
| Asymmetric Hydrogenation | Iridium-spiro catalyst (Ir-(R)-1c) | High enantioselectivity (up to 99.9% ee) and turnover number (TON up to 100,000). | researchgate.net |
| Chiral Auxiliary | Asymmetric sulfoxide | Efficient synthesis of both (R) and (S) enantiomers in high enantiomeric excess. | researchgate.netresearchgate.net |
| Biocatalysis | L-threonine aldolase (B8822740) and L-tyrosine decarboxylase | High stereoselectivity and potential for environmentally friendly processes. | researchgate.net |
Stereoselective Interactions with Biological Systems and Chiral Discrimination
The distinct three-dimensional structures of the enantiomers of this compound lead to stereoselective interactions with other chiral molecules, particularly in biological systems. Biological systems, such as enzymes and receptors, are themselves chiral and can therefore differentiate between the enantiomers of a chiral drug. This chiral discrimination can result in one enantiomer being biologically active while the other is inactive or even exhibits undesirable side effects. dergipark.org.tr
The interaction of chiral compounds with biological systems is a fundamental aspect of pharmacology and drug development. For instance, derivatives of 2-amino-1-phenylethanol (B123470) have been investigated for their activity as β2-adrenoceptor agonists. nih.gov Studies have shown that different enantiomers can exhibit varying affinities and efficacies for these receptors. nih.gov This highlights the importance of using enantiomerically pure compounds in therapeutic applications to maximize desired effects and minimize potential adverse reactions.
Chiral discrimination can also be observed and utilized in analytical techniques. Chiral Nuclear Magnetic Resonance (NMR) discriminating agents, such as cyclodextrins and calixarenes, can be used to distinguish between enantiomers. bates.edubeilstein-journals.org These agents form diastereomeric complexes with the enantiomers, leading to different chemical shifts in the NMR spectrum, allowing for the determination of enantiomeric purity. bates.edubeilstein-journals.org For example, phosphated cyclodextrins have been shown to be effective water-soluble chiral NMR solvating agents for cationic compounds. beilstein-journals.org
Molecular Pharmacology and Biological Interactions of 2 Butylamino 1 Phenylethanol in Vitro/mechanistic Studies
Identification and Characterization of Biological Targets
The initial step in understanding the pharmacological profile of a compound is to identify its molecular binding partners. For 2-(butylamino)-1-phenylethanol and its derivatives, the principal targets are G protein-coupled receptors (GPCRs), specifically the adrenergic receptors.
Research into adrenergic agonists has extensively profiled compounds with the 2-(tert-butylamino)-1-phenylethanol (B3248121) backbone, such as Salbutamol (Albuterol). nih.govucl.ac.uk Salbutamol exhibits significantly higher selectivity for β₂-adrenergic receptors over β₁-adrenergic receptors. nih.gov Specifically, it is reported to be 29 times more selective for β₂ receptors. nih.gov The R-isomer of Salbutamol demonstrates a 150-fold greater affinity for the β₂-receptor compared to the S-isomer. nih.gov This stereoselectivity is a common feature among phenylethanolamine derivatives. researchgate.net
Studies on a wide array of adrenergic ligands have quantified their binding affinities for β-adrenergic receptors. These are often determined through radioligand displacement assays, measuring the concentration of the compound required to inhibit the binding of a known radiolabeled ligand (like [³H]dihydroalprenolol) by 50% (IC₅₀) or by calculating the inhibition constant (Kᵢ). dntb.gov.ua For example, Salbutamol's affinity (Kᵈ) for the bovine β₂-adrenergic receptor has been measured at 263 nM. dntb.gov.ua
A study of various 2-amino-1-phenylethanol (B123470) derivatives in a guinea pig model further confirmed their activity at β-adrenoceptors. researchgate.net Cell-based assays with derivatives have demonstrated a significantly higher selectivity for the β₂-adrenoceptor compared to other analogs. researchgate.net The binding characteristics are heavily influenced by the nature of the substituents on both the aromatic ring and the amino group. rti.org
| Compound | Receptor | Affinity Measurement | Value | Source System | Citation |
|---|---|---|---|---|---|
| Salbutamol (Albuterol) | β₂-Adrenergic Receptor | Kd | 263 nM | Bovine | dntb.gov.ua |
| Salbutamol (Albuterol) | β₂-Adrenergic Receptor | 29-fold higher selectivity vs. β₁ receptor | - | nih.gov | |
| (R)-Salbutamol | β₂-Adrenergic Receptor | 150-fold higher affinity than (S)-isomer | - | nih.gov |
While the primary targets of this compound are receptors, its interaction with metabolic enzymes is critical to its pharmacological profile. As a phenylethanolamine, it is structurally related to endogenous catecholamines like norepinephrine (B1679862) and is therefore a potential substrate for the enzymes that regulate catecholamine levels.
The key enzymes in this context are Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT). nih.govnih.govplos.org
Monoamine Oxidase (MAO): This enzyme is responsible for the oxidative deamination of monoamines. Studies on close structural analogs strongly suggest that phenylethanolamines are substrates for MAO. For instance, (±)-2-Methylamino-1-phenylethanol is listed as a substrate for both MAO-A and MAO-B. rti.org Furthermore, warnings for co-administration of the analog Salbutamol with Monoamine Oxidase Inhibitors (MAOIs) point to a significant interaction, which is indicative of Salbutamol being a substrate for MAO. nih.gov
Catechol-O-Methyltransferase (COMT): This enzyme transfers a methyl group to the hydroxyl groups of catechols. nih.govplos.org The parent compound, this compound, lacks the characteristic 3,4-dihydroxy-phenyl (catechol) structure and therefore is not a direct substrate for COMT. However, hydroxylated metabolites of the compound could potentially become COMT substrates. Analogs that do contain a catechol or phenol (B47542) group, such as Bamethan (4-[2-(butylamino)-1-hydroxyethyl]phenol), are more likely to interact with this enzyme pathway. drugbank.comdrugbank.com
Another relevant enzyme is Phenylethanolamine N-methyltransferase (PNMT), which catalyzes the final step in epinephrine (B1671497) synthesis by methylating norepinephrine. nih.gov Inhibitors of this enzyme have been developed from phenylethanolamine scaffolds, indicating that this class of compounds resides in the chemical space recognized by this enzyme. nih.gov
Mechanisms of Action at the Cellular and Molecular Level
Upon binding to its target receptor, this compound and its analogs trigger specific intracellular signaling pathways. The classical pathway involves G-protein activation, but more complex signaling involving β-arrestin has also been characterized.
The canonical signaling mechanism for β₂-adrenergic receptor agonists involves the activation of a stimulatory G protein (Gₛ). ucl.ac.ukpsu.edu This activation is an allosteric process that couples agonist binding to G-protein recruitment. researchgate.netmedchemexpress.com Once the agonist binds, it stabilizes a receptor conformation that facilitates the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gₛ protein.
The activated Gαₛ subunit then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). ucl.ac.uk This increase in the intracellular concentration of the second messenger cAMP leads to the activation of Protein Kinase A (PKA). ucl.ac.uk PKA then phosphorylates various downstream protein targets, leading to the ultimate cellular response. ucl.ac.uk
In studies of 2-amino-1-phenylethanol and 2-amino-2-phenylethanol (B122105) derivatives, their ability to stimulate cAMP synthesis is a key measure of their agonistic activity. researchgate.net The potency (EC₅₀) and efficacy (Eₘₐₓ) of these compounds in generating cAMP are quantified using cell-based assays, such as the Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay. researchgate.net
| Compound | Assay | Parameter | Value | Citation |
|---|---|---|---|---|
| Salmeterol | HTRF cAMP Assay | pEC₅₀ | 8.61 ± 0.12 | |
| Eₘₐₓ (%) | 129.0 ± 7.2 |
Data represents mean ± SEM. pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Eₘₐₓ is the maximum efficacy, expressed as a percentage relative to a reference agonist (isoproterenol).
Beyond G protein-mediated signaling, GPCRs can also signal through β-arrestin proteins. Following agonist-induced receptor phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the receptor. psu.edu This recruitment serves two primary functions: it desensitizes the G protein response by sterically hindering further G protein coupling, and it initiates a separate wave of G protein-independent signaling. psu.edu
The concept of "biased agonism" or "functional selectivity" describes the ability of different ligands to stabilize distinct receptor conformations, which in turn preferentially activate either G protein or β-arrestin pathways. drugbank.com A ligand that shows a preference for activating one pathway over the other is termed a "biased agonist."
Studies on derivatives of 2-amino-1-phenylethanol have explicitly investigated this phenomenon. researchgate.net Researchers have compared the potency and efficacy of compounds for G protein activation (via cAMP synthesis) versus β-arrestin recruitment. β-arrestin recruitment is often measured using enzyme fragment complementation (EFC) assays, such as the PathHunter assay, where recruitment of β-arrestin to the receptor results in the formation of a functional enzyme that generates a detectable signal.
A comprehensive study of 65 adrenergic ligands found that many agonists, while potent activators of Gαs, were only weak partial agonists for β-arrestin recruitment, indicating a strong bias towards G protein signaling for this class of compounds. drugbank.com In a separate study, while some novel derivatives of 2-amino-2-phenylethanol were identified as β-arrestin-biased agonists, the related β₂-agonist Salmeterol was found to be Gₛ-biased.
| Compound | Assay | Parameter | Value | Citation |
|---|---|---|---|---|
| Salmeterol | PathHunter β-Arrestin Assay | pEC₅₀ | 7.73 ± 0.05 | |
| Eₘₐₓ (%) | 85.6 ± 2.4 |
Data represents mean ± SEM. pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Eₘₐₓ is the maximum efficacy, expressed as a percentage relative to a reference agonist (isoproterenol).
The ultimate functional consequence of the molecular interactions and signaling cascades is a measurable physiological response in a cell or tissue. For β₂-adrenergic agonists, a key functional outcome is the relaxation of smooth muscle, particularly in the airways.
In vitro organ bath studies are commonly used to assess this functional activity. researchgate.net For example, the relaxing effect of 2-amino-1-phenylethanol derivatives has been evaluated on guinea pig tracheal smooth muscle preparations. researchgate.net In these assays, the tissue is contracted with an agent like histamine (B1213489) or carbachol, and then the test compound is added in increasing concentrations to generate a concentration-response curve, from which potency (EC₅₀) and efficacy (Eₘₐₓ) for relaxation can be determined.
Another relevant cell-based assay measures cardiomyocyte contractility. researchgate.net This is particularly important for assessing the selectivity of β₂-agonists, as stimulation of β₁-receptors in the heart can lead to undesired cardiac side effects. By comparing the activity in tracheal assays (rich in β₂ receptors) with cardiomyocyte assays (rich in β₁ receptors), a functional selectivity profile can be established. These functional assays provide the crucial link between molecular binding events and the physiological response of a target tissue.
Structure-Activity Relationship (SAR) Studies of the 2-Amino-1-phenylethanol Scaffold
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic properties of a lead compound. For the 2-amino-1-phenylethanol framework, these studies have provided significant insights into how molecular modifications influence biological activity.
Systematic modifications of both the butylamino group and the phenylethanol core of this class of compounds have been explored to understand their impact on pharmacological activity. The length and branching of the alkylamino substituent, in this case, the butyl group, can significantly affect receptor affinity and selectivity. For instance, in the broader class of 2-amino-1-phenylethanol derivatives, alterations to the amine substituent have been shown to modulate activity at various receptors.
The phenylethanol core itself offers multiple positions for substitution, allowing for a wide range of structural diversification. Modifications often involve the addition of substituents to the phenyl ring, which can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. For example, the introduction of hydroxyl groups or other functional groups can lead to enhanced binding affinity or altered selectivity profiles. In a study of related compounds, the replacement of a methyl substituent with a methoxyl group resulted in equivalent β2-agonistic activity. acs.org
The nature and position of substituents on the 2-amino-1-phenylethanol scaffold are critical determinants of receptor selectivity and potency. Research on analogous compounds has demonstrated that specific substitution patterns can confer high selectivity for certain receptor subtypes. For example, in a series of 2-amino-2-phenylethanol derivatives, the introduction of a fluorine substituent at different positions on the phenyl ring led to varying levels of β2-agonistic activity and selectivity. acs.org Specifically, para-substitution was found to be more favorable than meta-substitution. acs.org
The table below illustrates the influence of various substituents on the β2-adrenoceptor agonistic activity and selectivity for a series of related compounds.
| Compound | Substituent (R2) | pEC50 (β2) | Selectivity (β2/β1) |
| A14 | ortho-F | 10.94 | High |
| A15 | meta-F | 10.62 | - |
| A16 | para-F | 11.27 | High |
| A17 | ortho-OCH3 | 10.88 | - |
| A18 | meta-OCH3 | 11.06 | - |
| A19 | para-OCH3 | 11.43 | - |
| Data sourced from a study on related 2-amino-2-phenylethanol derivatives. acs.org pEC50 represents the negative logarithm of the molar concentration of the compound that produces 50% of its maximal response. acs.org Selectivity is defined as the ratio of pEC50 at the β2-adrenoceptor to the pEC50 at the β1-adrenoceptor. acs.org |
These findings underscore the principle that even subtle changes to the molecular structure can have profound effects on the pharmacological profile of a compound. The strategic placement of substituents can enhance interactions with specific amino acid residues within the receptor's binding pocket, leading to increased potency and selectivity.
Chirality plays a pivotal role in the biological activity of 2-amino-1-phenylethanol derivatives. The presence of a chiral center at the carbon atom bearing the hydroxyl group means that these compounds can exist as different stereoisomers (enantiomers and diastereomers). It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different potencies and even different pharmacological effects.
For many derivatives of the 2-amino-1-phenylethanol scaffold, the biological activity resides predominantly in one enantiomer. For example, studies on β2-adrenoceptor agonists have consistently shown that one enantiomer is significantly more active than the other. nih.govnih.gov In one study, the (S)-isomer of a related compound was found to be 8.5-fold more active than the (R)-isomer. nih.gov Similarly, pharmacological studies on certain 1-phenyl-2-[(2-phenyl-1-alkylethyl)amino]ethanol derivatives revealed that the β3-adrenoceptor action is substantially dependent on the (R,R)-form. googleapis.comgoogle.com
The specific three-dimensional arrangement of the functional groups (the hydroxyl group, the amino group, and the phenyl ring) is critical for optimal interaction with the chiral environment of the receptor binding site. The chiral nature of the compound allows it to fit into the active sites of enzymes or bind to receptors with high specificity. This stereoselectivity is a fundamental aspect of the molecular pharmacology of this class of compounds.
Biochemical Pathways and Biotransformation of 2 Butylamino 1 Phenylethanol Non Human/in Vitro Models
Biosynthesis of 2-Phenylethanol (B73330) Analogs in Microbial Systems (e.g., Yeast Ehrlich Pathway)
While 2-(butylamino)-1-phenylethanol is a synthetic compound, its core structure, 2-phenylethanol (2-PE), is a natural product synthesized by various microorganisms, most notably yeasts such as Saccharomyces cerevisiae and Yarrowia lipolytica. wikipedia.orgnih.govresearchgate.net The primary route for this biosynthesis is the Ehrlich pathway, which converts the amino acid L-phenylalanine into 2-PE. nih.govnih.govnih.gov This pathway provides a model for the microbial production of 2-phenylethanol analogs.
The Ehrlich pathway involves a three-step enzymatic conversion:
Transamination: L-phenylalanine is converted to phenylpyruvate. This reaction is catalyzed by an amino transferase. wikipedia.orgnih.gov
Decarboxylation: Phenylpyruvate is then decarboxylated to form phenylacetaldehyde (B1677652) by a phenylpyruvate decarboxylase. wikipedia.orgnih.gov
Reduction: Finally, phenylacetaldehyde is reduced to 2-phenylethanol by an alcohol dehydrogenase. nih.govnih.gov
Metabolic engineering approaches have been used to optimize this pathway in microorganisms like E. coli and various yeasts to enhance the production of 2-PE. wikipedia.orgnih.gov These strategies include overexpressing the key enzymes of the Ehrlich pathway and blocking competing metabolic routes. wikipedia.org The principles of this pathway could theoretically be adapted to produce analogs of 2-phenylethanol, provided that corresponding precursor amino acids are available and the enzymes exhibit sufficient substrate promiscuity to accept modified precursors.
Table 1: Key Enzymes in the Ehrlich Pathway for 2-Phenylethanol Production
| Step | Enzyme | Function | Organism Example |
| 1 | Amino Transferase | Converts L-phenylalanine to phenylpyruvate | Saccharomyces cerevisiae |
| 2 | Phenylpyruvate Decarboxylase | Converts phenylpyruvate to phenylacetaldehyde | Saccharomyces cerevisiae |
| 3 | Alcohol Dehydrogenase | Reduces phenylacetaldehyde to 2-phenylethanol | Saccharomyces cerevisiae |
Enzyme-Catalyzed Reactions Involving this compound as a Substrate
Although specific studies detailing enzymatic reactions using this compound as a substrate are not widely documented, its chemical structure—a phenylethanolamine with an N-butyl group—suggests it could be a substrate for several classes of enzymes known to metabolize structurally related compounds.
One such class is the Cytochrome P450 (CYP) monooxygenases . These enzymes are central to drug metabolism and are known to catalyze the N-dealkylation of secondary amines. researchgate.net For N-alkylated compounds, the size of the alkyl chain can determine which CYP isoform is primarily involved in its metabolism. nih.gov For instance, studies on N-nitrosodialkylamines have shown that as the alkyl chain length increases, the specificity for CYP2E1 is lost, and other P450s, such as CYP2A6, CYP2C, and CYP3A4, become involved in their oxidation. nih.govnih.gov Therefore, it is plausible that CYP enzymes could catalyze the N-debutylation of this compound, yielding 2-amino-1-phenylethanol (B123470) and butyraldehyde. This process involves the oxidation of the carbon atom attached to the nitrogen. researchgate.netku.edu
Another relevant enzyme is Phenylethanolamine N-methyltransferase (PNMT) , which is known to catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the amino group of phenylethanolamine compounds. wikipedia.orgnih.govwikipedia.org While its primary substrate is norepinephrine (B1679862), PNMT can act on other phenylethanolamines. wikipedia.orgnih.gov It is conceivable, though not demonstrated, that an enzyme with similar catalytic activity could interact with the secondary amine of this compound, although PNMT itself typically acts on primary or secondary amines to add a methyl group, not to process a butyl group.
In Vitro Metabolic Stability and Pathways in Non-Human Cellular Systems
In vitro models using non-human cells, such as primary hepatocytes, are standard tools for investigating the metabolic fate of new chemical entities. europa.eubioivt.com These systems contain a full complement of metabolic enzymes and can provide insights into biotransformation routes like oxidation and conjugation. bioivt.com
Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain functional biochemical pathways that cannot be fully replicated with subcellular fractions. bioivt.com Cell lines like HepaRG, which can be differentiated into hepatocyte-like cells, and cryopreserved hepatocytes are also widely used. europa.eunih.gov For compounds with poor membrane permeability, permeabilized hepatocyte models can be employed to allow direct access to intracellular enzymes, thus providing a more accurate measure of the intrinsic metabolic capacity. dls.com
In the context of this compound, incubation with non-human primary hepatocytes (e.g., from rat, dog, or monkey) would be the standard approach to determine its metabolic stability and identify its metabolites. nih.gov The primary metabolic pathways would likely involve Phase I (functionalization) and Phase II (conjugation) reactions.
Based on the structure of this compound, two major enzyme systems are predicted to be involved in its metabolism in non-human in vitro systems.
Cytochrome P450 (CYP) System: As mentioned, the CYP enzymes are the most likely catalysts for the N-dealkylation of the butyl group. researchgate.netnih.gov This would be a primary Phase I metabolic pathway. The specific CYP isoforms involved (e.g., homologs of human CYP2C9, CYP2D6, CYP3A4) would depend on the species being studied. nih.gov Another potential, though likely minor, pathway could be aromatic hydroxylation on the phenyl ring.
UDP-Glucuronosyltransferases (UGTs): The hydroxyl group on the benzylic carbon of this compound makes it a prime candidate for Phase II conjugation reactions. eur.nl UGTs catalyze the attachment of glucuronic acid to hydroxyl groups, increasing the water solubility of the compound and facilitating its excretion. criver.comfrontiersin.org This process, known as glucuronidation, is a major elimination pathway for many drugs containing hydroxyl moieties. eur.nlnih.gov In vitro studies using liver microsomes or hepatocytes from different species (rat, dog, monkey) can reveal species differences in glucuronidation activity. nih.gov It is highly probable that this compound would undergo glucuronidation at its secondary alcohol group, forming a phenylethanolamine-O-glucuronide.
Table 2: Predicted Metabolic Pathways for this compound in Non-Human In Vitro Systems
| Phase | Reaction | Enzyme System | Predicted Metabolite(s) |
| Phase I | N-Debutylation | Cytochrome P450 (CYP) | 2-Amino-1-phenylethanol, Butyraldehyde |
| Phase I | Aromatic Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated this compound |
| Phase II | Glucuronidation | UDP-Glucuronosyltransferase (UGT) | This compound-O-glucuronide |
Advanced Analytical and Characterization Methodologies in Research
Chromatographic Techniques for Analysis and Purity Assessment
Chromatography is a cornerstone for the separation and analysis of 2-(Butylamino)-1-phenylethanol. The choice of technique depends on the specific analytical goal, such as quantitative measurement, purity assessment, or the separation of stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. unife.it For quantitative and qualitative purposes, reversed-phase HPLC (RP-HPLC) is typically the method of choice. sielc.com
In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation of this compound from impurities or other components in a mixture is achieved based on differential partitioning between the two phases. Due to its phenyl group and butyl chain, the compound exhibits significant hydrophobicity, leading to retention on the nonpolar column. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid or phosphoric acid to improve peak shape and resolution by controlling the ionization state of the amino group. sielc.com
Detection is commonly performed using a UV-Vis diode array detector (DAD), which can identify the compound by its characteristic UV absorbance due to the phenyl group and quantify it by measuring the peak area. nih.govnih.gov The method's reliability allows for precise quantification in various matrices. mdpi.com
Table 1: Illustrative HPLC Conditions for Analysis of Aromatic Alcohols This table presents typical starting conditions for method development for compounds structurally related to this compound.
| Parameter | Condition | Purpose |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for reversed-phase separation. |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Separates compounds based on polarity. Acid improves peak shape for amines. |
| Flow Rate | 1.0 mL/min | Ensures efficient separation and reasonable analysis time. |
| Detector | UV-Vis DAD at ~254 nm | Detects the aromatic phenyl ring for qualitative and quantitative analysis. mdpi.com |
| Temperature | 25-30 °C | Maintains consistent retention times and selectivity. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. For this compound, derivatization may sometimes be employed to increase its volatility and thermal stability, although it can also be analyzed directly. The compound is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. figshare.com
Following separation in the GC, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and characteristic fragment ions are detected. The mass spectrum serves as a molecular fingerprint, allowing for unambiguous structural confirmation. nih.govnist.gov Common fragmentation patterns for this molecule would include cleavage of the bond between the carbon bearing the hydroxyl group and the carbon bearing the amino group (alpha cleavage), as well as the loss of the butyl group. This high sensitivity and specificity make GC-MS ideal for detecting trace amounts of the compound. semanticscholar.org
Table 2: Expected Key Mass Fragments for this compound in GC-MS Based on typical fragmentation patterns for phenylethanolamines.
| m/z (Mass-to-Charge Ratio) | Ion Structure | Fragmentation Pathway |
| 107 | [C₇H₇O]⁺ | Alpha cleavage, formation of the hydroxytropylium ion. |
| 86 | [C₅H₁₂N]⁺ | Alpha cleavage, formation of the butylaminomethyl cation. |
| 122 | [C₈H₁₀O]⁺ | Loss of the butylamino group. |
| 77 | [C₆H₅]⁺ | Loss of the entire side chain, phenyl cation. |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Reaction Monitoring
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers significant advantages over traditional HPLC-MS, primarily in terms of speed, resolution, and sensitivity. This is achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.
In the context of synthesizing this compound, UPLC-MS is an invaluable tool for real-time or near-real-time reaction monitoring. researchgate.net Small aliquots of the reaction mixture can be rapidly analyzed to track the consumption of reactants and the formation of the desired product and any byproducts. The high throughput of UPLC allows for many data points to be collected over the course of a reaction, providing detailed kinetic information. The mass spectrometer provides the necessary specificity to confirm the identity of the peaks in the chromatogram, ensuring accurate monitoring. pharmtech.com
This compound contains a chiral center at the carbon atom bonded to the hydroxyl and phenyl groups. Therefore, it exists as a pair of enantiomers, (R)- and (S)-2-(Butylamino)-1-phenylethanol. As enantiomers often exhibit different biological activities, determining the enantiomeric purity is critical.
Chiral chromatography, using either HPLC or GC, is the definitive method for this purpose. unife.it This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are commonly used for this class of compounds in HPLC. mdpi.comnih.gov The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is crucial for achieving optimal separation. chromforum.org By comparing the peak areas of the two separated enantiomers, the enantiomeric excess (ee) can be accurately calculated.
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, providing detailed information about its atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. researchgate.net Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide a wealth of information about the molecular framework of this compound.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons of the phenyl group, the methine proton attached to the hydroxyl group, the methylene (B1212753) protons adjacent to the nitrogen, and the protons of the butyl group. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, provide direct evidence of adjacent protons. For instance, the methine proton (CH-OH) would likely appear as a doublet of doublets due to coupling with the two diastereotopic protons of the adjacent methylene group.
¹³C NMR: The ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment. The spectrum would show signals for the carbons of the phenyl ring (with the ipso-carbon attached to the side chain appearing at a distinct shift), the two carbons of the ethanol (B145695) backbone, and the four carbons of the butyl group. The carbon attached to the electronegative oxygen (CH-OH) would be shifted significantly downfield. libretexts.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values in ppm relative to TMS, based on standard chemical shift increments and data from analogous structures like phenylethanol and N-butylamines. Actual values may vary based on solvent and other experimental conditions.
| Atom/Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Phenyl Protons (Ar-H) | 7.20 - 7.40 (m, 5H) | 125.0 - 128.5 (Ar-CH), 142.0 (Ar-C) |
| Methine (CH-OH) | ~4.70 (dd, 1H) | ~72.0 |
| Methylene (CH₂-N) | ~2.60 - 2.80 (m, 2H) | ~56.0 |
| N-CH₂ (Butyl) | ~2.50 (t, 2H) | ~50.0 |
| CH₂ (Butyl) | ~1.45 (m, 2H) | ~32.0 |
| CH₂ (Butyl) | ~1.35 (m, 2H) | ~20.5 |
| CH₃ (Butyl) | ~0.90 (t, 3H) | ~14.0 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique indispensable in modern chemical research for the unambiguous identification and structural elucidation of compounds. Unlike low-resolution mass spectrometry, which measures nominal mass-to-charge ratios (m/z) as integers, HRMS instruments can determine the m/z ratio to several decimal places. This high precision allows for the calculation of the elemental composition of an analyte with a high degree of confidence, a critical step in identifying unknown substances or confirming the identity of synthesized molecules like this compound.
The core principle of HRMS lies in its ability to distinguish between ions with very similar nominal masses (isobaric ions). By providing an accurate mass measurement, typically with an error of less than 5 parts per million (ppm), HRMS can differentiate between compounds that would be indistinguishable with a lower resolution instrument. For this compound, with the elemental formula C₁₂H₁₉NO, the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a benchmark for experimental measurements. When a sample is analyzed, the HRMS instrument provides an experimental m/z value. A close match between the experimental and theoretical mass, within a low ppm error, strongly supports the proposed elemental formula and, consequently, the identity of the compound.
This technique is particularly valuable in complex matrices where background interferences could otherwise obscure the analyte signal. The high resolving power of instruments like time-of-flight (TOF) or Orbitrap mass analyzers separates the analyte's signal from those of matrix components, ensuring that the accurate mass measurement pertains only to the compound of interest.
| Element | Count | Exact Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 12 | 12.000000 | 144.000000 |
| Hydrogen (¹H) | 19 | 1.007825 | 19.148675 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Total Theoretical Monoisotopic Mass | 193.146664 |
Electroanalytical Methods for Quantitative Determination in Research Matrices (e.g., Voltammetry for related analogs)
Electroanalytical methods are a category of analytical techniques that utilize the relationship between electrical properties and chemical composition to quantify an analyte in a sample. elsevier.comnih.gov These methods, particularly voltammetric techniques, are recognized for their high sensitivity, rapid response, and cost-effectiveness, making them suitable for the quantitative determination of electroactive compounds in various research matrices. researchgate.netmdpi.com An electroactive compound is one that can be oxidized or reduced at an electrode surface upon the application of a potential. Given the phenylethanolamine structure of this compound, which contains oxidizable hydroxyl and amino groups, it is anticipated to be electroactive.
Voltammetric methods, such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square-Wave Voltammetry (SWV), involve applying a varying potential to an electrode and measuring the resulting current. zenodo.org The current generated is directly proportional to the concentration of the analyte, allowing for quantitative analysis. The choice of electrode material (e.g., glassy carbon electrode - GCE), pH of the supporting electrolyte, and specific voltammetric parameters are optimized to achieve maximum sensitivity and selectivity for the target analyte. zenodo.org
While specific voltammetric studies on this compound are not extensively documented, research on structurally related analogs, such as the catecholamine Epinephrine (B1671497), provides a strong model for its potential electroanalysis. mdpi.com Epinephrine, a phenylethanolamine, exhibits a quasi-reversible electrochemical response at modified electrodes. Studies have demonstrated its determination using DPV, which offers excellent sensitivity and discrimination against background signals. mdpi.com A method for Epinephrine using a laponite clay-modified inkjet-printed graphene electrode showed a linear response over a specific concentration range with a low limit of detection, illustrating the applicability of these techniques for quantifying phenylethanolamine compounds in solution. mdpi.com
| Parameter | Condition/Value |
|---|---|
| Analytical Technique | Differential Pulse Voltammetry (DPV) |
| Working Electrode | Laponite clay-modified inkjet-printed graphene electrode (La/IPGE) |
| Supporting Electrolyte | 0.1 M Acetate Buffer |
| Optimal pH | 3.75 |
| Anodic Peak Potential | +0.47 V |
| Linear Range | Not specified |
| Limit of Detection (LOD) | Not specified |
Theoretical and Computational Chemistry Studies on 2 Butylamino 1 Phenylethanol and Its Derivatives
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 2-(butylamino)-1-phenylethanol, and its biological target, typically a protein receptor. Studies on the broader class of phenylethanolamines and their derivatives have provided significant insights into their binding modes with various receptors, including adrenoceptors and the enzyme phenylethanolamine N-methyltransferase (PNMT).
Research on derivatives sharing the 2-amino-1-phenylethanol (B123470) scaffold has successfully utilized molecular docking to elucidate structure-activity relationships. For instance, docking studies of β2-adrenoceptor agonists have been performed using protein data bank (PDB) crystal structures such as 4LDL for the β2-adrenoceptor and 2Y03 for the β1-adrenoceptor. acs.org These models help predict how ligands bind within the receptor's active site. For the this compound scaffold, key interactions typically involve the hydroxyl group, the amino group, and the phenyl ring.
The binding of phenylethanolamine substrates to human phenylethanolamine N-methyltransferase (hPNMT) reveals critical interactions. A water-mediated interaction between the β-hydroxyl group of the ligand and the acidic residue Asp267 is crucial for correctly positioning the side chain for methylation. nih.gov The amine group is positioned for methyl transfer from the cofactor S-adenosyl-l-methionine (AdoMet), with the catalytic activity likely involving deprotonation by Glu185. nih.gov The phenyl ring often engages in hydrophobic or pi-stacking interactions with aromatic residues in the binding pocket, such as Phe182. nih.gov
| Interaction Type | Ligand Moiety | Receptor Residue (Example) | Significance |
| Hydrogen Bonding | β-Hydroxyl Group | Asp, Ser, Thr | Anchors the ligand in the binding pocket. nih.gov |
| Hydrogen Bonding / Ionic Interaction | Amino Group | Asp, Glu | Critical for catalysis and binding affinity. nih.gov |
| Hydrophobic Interaction | Phenyl Ring | Phe, Tyr, Trp | Contributes to binding affinity through pi-stacking or hydrophobic packing. nih.gov |
| Hydrophobic Interaction | Butyl Group | Leu, Val, Ile | Enhances binding affinity and can influence selectivity. |
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the three-dimensional shapes a molecule can adopt through the rotation of its single bonds. fiveable.melumenlearning.com For a flexible molecule like this compound, understanding its preferred conformations, or rotamers, is essential as the bioactive conformation is the specific shape it adopts when binding to a receptor. The potential energy of different conformers varies due to factors like torsional strain and steric interactions. libretexts.org
The structure of this compound features several key rotatable bonds:
Cα-Cβ bond: Rotation around this bond determines the relative orientation of the phenyl ring and the aminoethanol side chain.
Cβ-N bond: Rotation here positions the butyl group relative to the rest of the molecule.
N-C1' (butyl) bond: Rotation around the bonds within the butyl chain itself adds further conformational flexibility.
Studies on analogous molecules like 2-phenylethylamine (PEA) have identified two primary low-energy conformations for the ethylamine (B1201723) side chain: gauche (folded) and anti (extended). researchgate.net In the gauche conformation, the amino group can be stabilized by a weak N-H···π interaction with the phenyl ring. researchgate.net For this compound, the presence of the β-hydroxyl group and the N-butyl substituent introduces additional complexity. The steric bulk of the butyl group would likely create significant steric hindrance, influencing the rotational energy barriers and the stability of different conformers. lumenlearning.com It is generally expected that an extended (anti) conformation of the butyl chain would be energetically favorable to minimize intramolecular steric clashes. However, the optimal binding conformation at a receptor site may be a higher energy gauche form, which the molecule must adopt at an energetic cost.
The energy landscape of the molecule is a map of its potential energy as a function of its conformational coordinates. The global minimum on this landscape represents the most stable conformation. Computational methods can map this landscape, identifying low-energy conformers and the transition states that separate them, providing insight into the molecule's dynamic behavior.
| Dihedral Angle | Description | Likely Low-Energy Conformation | Rationale |
| Ph-Cα-Cβ-N | Phenyl ring relative to the amino group | Staggered (gauche or anti) | Minimizes torsional strain. The gauche form may be stabilized by intramolecular hydrogen bonding or N-H···π interactions. researchgate.net |
| Cα-Cβ-N-C(butyl) | Butyl group relative to the phenylethanol backbone | Anti (extended) | Minimizes steric hindrance between the bulky butyl group and the phenyl ring. lumenlearning.com |
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. researchgate.net These methods can be used to determine optimized molecular geometries, reaction energies, and a variety of electronic descriptors that govern a molecule's reactivity and intermolecular interactions.
For this compound, quantum chemical calculations can elucidate key aspects of its electronic structure. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net
DFT studies on the reaction mechanism of phenylethanolamine N-methyltransferase (PNMT) have shown that the enzymatic reaction proceeds via an SN2 mechanism where the methyl group is transferred from the cofactor to the nitrogen of the phenylethanolamine substrate. nih.govresearchgate.net Such calculations help to understand the reactivity of the amino group in the this compound scaffold.
An analysis of the molecular electrostatic potential (MEP) map would reveal the distribution of charge within the molecule. This map highlights electron-rich regions (negative potential), such as around the oxygen and nitrogen atoms, which are likely sites for electrophilic attack or hydrogen bond donation. Electron-deficient regions (positive potential), such as the hydrogens of the amine and hydroxyl groups, are sites for nucleophilic attack or hydrogen bond acceptance. This information is invaluable for understanding how the molecule will interact with a receptor's binding site.
| Property | Description | Predicted Characteristics for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. | Localized primarily on the phenyl ring and nitrogen atom, indicating these are the most nucleophilic sites. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | Likely distributed across the aromatic ring's anti-bonding orbitals. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | A relatively large gap would suggest high thermodynamic stability. researchgate.net |
| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution. | Negative potential around the N and O atoms; positive potential on the -OH and -NH protons. |
| Dipole Moment | Measure of the overall polarity of the molecule. | A significant dipole moment is expected due to the polar -OH and -NH groups. |
Pharmacophore Modeling and Rational Design Principles Based on the Scaffold
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological target. dovepress.com Pharmacophore modeling is a cornerstone of rational drug design, used for virtual screening to discover new lead compounds and to guide lead optimization. nih.gov Models can be generated based on the structures of known active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). dergipark.org.tr
The 2-amino-1-phenylethanol scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple receptor types. nih.gov A pharmacophore model for ligands based on this scaffold would typically include the following key features:
An Aromatic Ring (AR): Essential for hydrophobic or pi-stacking interactions.
A Hydrogen Bond Donor (HBD): The secondary amine group.
A Hydrogen Bond Acceptor (HBA): The lone pair on the nitrogen atom.
A Hydrogen Bond Donor/Acceptor: The β-hydroxyl group.
A Hydrophobic Feature (HY): The butyl group.
Studies aimed at discovering inhibitors for enzymes like human phenylethanolamine N-methyltransferase (hPNMT) have successfully used structure-based pharmacophore modeling. nih.govelsevierpure.com For example, a pharmacophore map for hPNMT inhibitors might include a hydrogen bond acceptor, a hydrogen bond donor, and a lipophilic feature, along with shape constraints to define the accessible binding volume. nih.gov The spatial arrangement of these features is critical. The distances and angles between the aromatic ring centroid, the nitrogen atom, the oxygen atom, and the hydrophobic center of the butyl group define the three-dimensional query used for screening compound libraries.
Rational design principles based on this scaffold involve modifying its components to enhance potency, selectivity, or pharmacokinetic properties. For the this compound scaffold, modifications could include:
Substitution on the Phenyl Ring: To improve interactions with specific subpockets of the receptor.
Alteration of the N-Alkyl Group: Changing the length, branching, or cyclization of the butyl group to optimize hydrophobic interactions and selectivity. For example, replacing the butyl group with a tert-butyl group has been shown to be effective in other phenylethanolamine derivatives. nih.gov
Stereochemistry: The Cα carbon is chiral, and receptors typically show a strong preference for one enantiomer over the other.
| Pharmacophore Feature | Molecular Moiety | Role in Ligand-Receptor Binding |
| Aromatic Ring (AR) | Phenyl group | Pi-stacking, hydrophobic interactions. |
| Hydrogen Bond Donor (HBD) | N-H of the amino group | Forms hydrogen bonds with acceptor groups on the receptor (e.g., backbone carbonyls, Asp/Glu side chains). |
| Hydrogen Bond Acceptor (HBA) | Lone pair on Nitrogen | Can accept a hydrogen bond from a donor on the receptor. |
| Hydrogen Bond Donor/Acceptor | β-Hydroxyl group | Can both donate and accept hydrogen bonds, often forming a key anchoring interaction. nih.gov |
| Hydrophobic Feature (HY) | Butyl group | Occupies a hydrophobic pocket, contributing to binding affinity and selectivity. |
Future Research Directions and Identification of Research Gaps
Development of Novel and More Efficient Synthetic Methodologies
The demand for enantiomerically pure 2-amino-1-phenylethanol (B123470) derivatives necessitates the development of innovative and efficient synthetic strategies. Current methods, while effective, often have limitations that can be addressed through modern synthetic chemistry.
Future research should focus on the development of novel catalytic systems for the asymmetric synthesis of 2-(Butylamino)-1-phenylethanol. This includes the exploration of new chiral ligands for metal-catalyzed reactions and the use of organocatalysis to achieve high enantioselectivity. Additionally, biocatalytic methods, employing enzymes such as alcohol dehydrogenases and transaminases, present a green and highly selective alternative to traditional chemical synthesis. nih.gov The development of multi-enzyme cascades could further streamline the synthesis, enabling the conversion of simple starting materials to the final product in a one-pot process. nih.gov
Furthermore, the optimization of existing methods through techniques like flow chemistry can lead to improved yields, reduced reaction times, and enhanced safety profiles. A comparison of current and potential future synthetic approaches is presented in Table 1.
Table 1: Comparison of Synthetic Methodologies for 2-Amino-1-phenylethanol Derivatives
| Methodology | Current Approaches | Future Directions |
| Asymmetric Synthesis | Chiral oxazaborolidine catalyzed reduction, resolution of racemates. researchgate.netacs.orgtaylorfrancis.com | Development of novel organocatalysts, advanced chiral metal complexes. |
| Biocatalysis | Use of lipases for kinetic resolution. acs.org | Engineered enzymes with enhanced substrate specificity and stability, multi-enzyme cascades. nih.gov |
| Process Chemistry | Batch processing. | Continuous flow synthesis for improved efficiency and scalability. chemrxiv.org |
Exploration of Unconventional Biological Targets for the 2-Amino-1-phenylethanol Scaffold
Historically, the 2-amino-1-phenylethanol scaffold has been predominantly associated with adrenergic receptors. nih.gov However, the structural versatility of this scaffold suggests that it may interact with a broader range of biological targets.
Future research should venture beyond traditional targets to explore novel therapeutic applications. This could involve screening this compound and its analogues against a diverse panel of receptors, enzymes, and ion channels. For instance, derivatives of 2-amino-1-phenylethanol have shown potential as antimalarial agents and are analogues of neurotransmitters like norepinephrine (B1679862), suggesting a wider pharmacological scope. chemimpex.commedchemexpress.com The exploration of biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, could lead to the development of drugs with improved efficacy and reduced side effects. nih.gov A study on related derivatives identified compounds that were β-arrestin-biased β2-adrenoceptor agonists, highlighting the potential for discovering ligands with novel mechanisms of action. nih.gov
Integration of Advanced Analytical Tools for Real-time Reaction Monitoring and Biological Assay Quantification
The advancement of analytical techniques is crucial for both the synthesis and biological evaluation of this compound. Real-time monitoring of chemical reactions allows for precise control over reaction parameters, leading to improved yields and purity.
The implementation of Process Analytical Technology (PAT) tools, such as in-situ Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR), can provide real-time kinetic and mechanistic data for synthetic reactions. mt.comchemicalonline.com For biological assays, the use of highly sensitive and specific techniques like liquid chromatography-mass spectrometry (LC-MS) is essential for the accurate quantification of small molecules in complex biological matrices. chromatographyonline.comchromatographyonline.comresearchgate.net Advanced LC-MS techniques, such as triple-quadrupole mass spectrometry, offer excellent reproducibility and sensitivity for bioanalysis. chromatographyonline.com The development of automated analytical platforms that can perform unattended sample aliquoting, dilution, and immediate quantification can significantly accelerate research. researchgate.net
Table 2: Advanced Analytical Tools for Research on this compound
| Application Area | Analytical Tool | Key Advantages |
| Reaction Monitoring | In-situ FTIR, Raman, NMR | Real-time data acquisition, non-destructive, provides mechanistic insights. chemrxiv.orgmt.comchemicalonline.com |
| Biological Quantification | LC-MS/MS | High sensitivity, high specificity, wide dynamic range for complex matrices. chromatographyonline.comuab.edu |
| High-Throughput Analysis | Automated HPLC-MS | Unattended operation, rapid quantification, suitable for screening large compound libraries. researchgate.net |
Predictive Modeling and Machine Learning Applications in Scaffold Optimization
Computational approaches are becoming increasingly integral to drug discovery and development. Predictive modeling and machine learning can significantly accelerate the optimization of the 2-amino-1-phenylethanol scaffold.
Machine learning algorithms can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of novel derivatives, thereby prioritizing the synthesis of the most promising compounds. buckingham.ac.uk Generative models, such as Generative Pretrained Transformers (GPT), can be designed for scaffold-based drug optimization, allowing for the generation of novel molecules with desired properties while retaining the core scaffold. icml.ccopenreview.net These models can explore a vast chemical space to identify candidates with enhanced potency, selectivity, and pharmacokinetic profiles. acs.orgarxiv.org The integration of mechanistic and machine learning models can lead to more robust predictions of genotype-to-phenotype relationships, guiding metabolic engineering efforts for the biotechnological production of related compounds. nih.gov
Detailed Investigation of Stereoisomer-Specific Biological Activities and Mechanisms
The presence of at least one chiral center in this compound means that it exists as a pair of enantiomers. It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.
A critical area for future research is the detailed investigation of the stereoisomer-specific biological activities and mechanisms of action of this compound. This requires the synthesis of enantiomerically pure (R)- and (S)-isomers. Subsequent pharmacological studies should then be conducted to compare the potency, efficacy, and selectivity of each enantiomer at its biological target(s). For example, the (S)-isomer of a related 2-amino-2-phenylethanol (B122105) derivative was found to be 8.5-fold more active than the (R)-isomer as a β2-adrenoceptor agonist. nih.gov Understanding the stereochemical requirements for biological activity will be crucial for the development of more effective and safer therapeutic agents. Techniques such as X-ray crystallography and molecular docking can be employed to elucidate the specific interactions of each enantiomer with its target protein at the molecular level.
Q & A
Basic Research Questions
Q. What biocatalytic methods are effective for synthesizing 2-(Butylamino)-1-phenylethanol, and how can product inhibition be managed?
- Methodological Answer : Microbial biotransformation using Saccharomyces cerevisiae under non-growth conditions is a viable approach. Product inhibition, a common issue, can be mitigated by integrating periodic membrane extraction (e.g., hollow fiber modules) to remove the product from the fermentation broth. This maintains low product concentration, improving yield (96%) and reaction rates (35% higher than batch processes) .
Q. Which analytical techniques are recommended for characterizing the structural and stereochemical properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the butylamino and phenylethanol groups. Enantiomeric interactions can be studied via diastereomeric complexation (e.g., with derivatized quinine ligands) .
- Chromatography : HPLC or GC with chiral columns resolves enantiomers, while LC-MS confirms molecular weight (CHNO, 137.18 g/mol) .
Q. How is enantiomeric purity determined for this compound in asymmetric synthesis?
- Methodological Answer : Enantioselective NMR using chiral solvating agents (e.g., 9-O-acetylquinine derivatives) induces distinct chemical shifts for each enantiomer. This method detects conformational changes in diastereomeric complexes, validated by computational docking .
Advanced Research Questions
Q. How can computational docking studies inform the design of derivatives with enhanced antiprotozoal activity?
- Methodological Answer : Molecular docking against Trypanosoma cruzi CYP51 (a cytochrome P450 enzyme) identifies binding interactions. For example, imidazole derivatives of phenylethanol show antiprotozoal activity; docking simulations optimize substituent positioning to improve target affinity and reduce off-target effects .
Q. What kinetic models are suitable for reactor design in lipase-catalyzed resolutions of amino alcohols?
- Methodological Answer : The Ping-Pong Bi-Bi mechanism with irreversible inhibition models enzyme kinetics. For scale-up, integrate mass transfer and axial dispersion effects into recirculated packed-bed reactor simulations. Validation requires correlation coefficients >0.99 between experimental and predicted data .
Q. What pathways explain the anaerobic microbial degradation of phenylethanol derivatives, and how do they apply to this compound?
- Methodological Answer : Denitrifying bacteria (e.g., strain EB1) oxidize ethylbenzene derivatives via 1-phenylethanol and acetophenone intermediates. Hydroxyl groups in metabolites derive from water (HO), suggesting a hydroxylation step. Pathway validation involves C isotopic tracing and metabolite profiling .
Q. How can data contradictions in reaction mechanisms (e.g., competing oxidation vs. substitution pathways) be resolved?
- Methodological Answer : Use kinetic isotope effects (KIEs) and intermediate trapping experiments. For example, O-labeling in oxidation products distinguishes between radical vs. ionic mechanisms. Contrast with inhibition studies (e.g., lauric acid inhibition in lipase systems) clarifies dominant pathways .
Q. What solvent systems optimize the extraction and purification of this compound from reaction mixtures?
- Methodological Answer : Micelle-mediated extraction with nonionic surfactants (e.g., Triton X-114) selectively isolates hydrophobic derivatives. Phase behavior studies using Scheffe-type designs show extraction efficiency follows: phenol > 1-phenylethanol ≈ 2-phenylethanol > benzyl alcohol. Adjust surfactant concentration and temperature to maximize partition coefficients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
